
Urea, N-(3,4-dichlorophenyl)-N'-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3,4-dichlorophenyl)-N’-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl group and a benzisothiazole moiety, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this specific compound, the synthetic route might involve the following steps:
Preparation of the isocyanate: The dichlorophenyl isocyanate can be synthesized from the corresponding aniline derivative through a phosgenation reaction.
Reaction with the amine: The isocyanate is then reacted with the amine derivative of the benzisothiazole under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The key factors include maintaining the purity of reactants, controlling the reaction temperature and pressure, and ensuring efficient mixing to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions could potentially target the dichlorophenyl group.
Substitution: The compound may participate in substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The dichlorophenyl and benzisothiazole groups suggest potential interactions with biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their potential for forming stable and durable structures.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, urea derivatives can act by:
Inhibiting enzymes: By binding to the active site and preventing substrate access.
Modulating receptors: By interacting with receptor sites and altering their activity.
Disrupting cellular processes: By interfering with key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(3,4-dichlorophenyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzisothiazole moiety.
Urea, N-(3,4-dichlorophenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of the benzisothiazole moiety.
Uniqueness
The presence of the benzisothiazole moiety in the compound of interest distinguishes it from other similar urea derivatives. This unique structure may confer distinct chemical properties and biological activities, making it a compound of interest for further research and development.
Properties
CAS No. |
104140-64-9 |
|---|---|
Molecular Formula |
C14H15Cl2N3OS |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-(3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-10-6-5-8(7-11(10)16)17-14(20)18-13-9-3-1-2-4-12(9)21-19-13/h5-7,9,12H,1-4H2,(H2,17,18,19,20) |
InChI Key |
MIVKKWKTIIPNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=NS2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


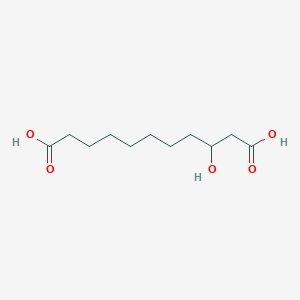

![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
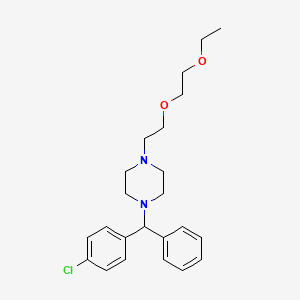
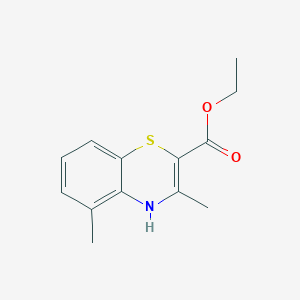
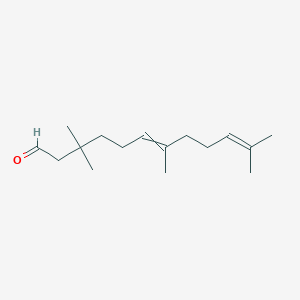

![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
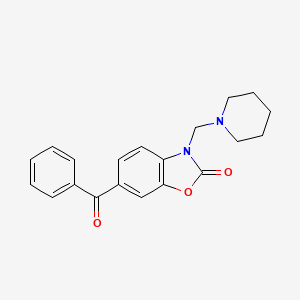
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
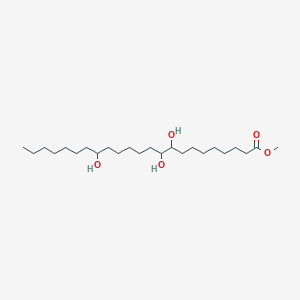
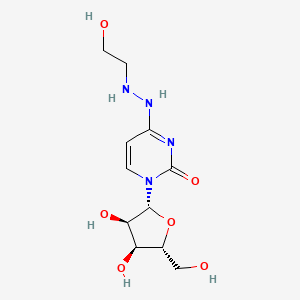
phosphane](/img/structure/B14341099.png)
